Acid-PEG25-t-butyl ester
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Overview
Description
Acid-PEG25-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is known for its ability to react with primary amine groups in the presence of activators to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG25-t-butyl ester typically involves the Steglich esterification method, which is a widely employed technique for the formation of esters under mild conditions. This method uses carbodiimide coupling reagents such as EDC or HATU in conjunction with solvents like dimethyl carbonate (DMC) to achieve the esterification . The reaction proceeds under ambient temperatures and neutral pH, making it suitable for sensitive substrates .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of the compound by directly introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG25-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl group can be deprotected under acidic conditions to yield the free carboxylic acid.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions are used to deprotect the t-butyl group.
Amide Bond Formation: Activators such as EDC or HATU are used to facilitate the reaction with primary amine groups.
Major Products Formed
Hydrolysis: The major product is the free carboxylic acid.
Amide Bond Formation: The major product is the amide bond formed between the carboxylic acid and the primary amine group.
Scientific Research Applications
Acid-PEG25-t-butyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Acid-PEG25-t-butyl ester involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the delivery and interaction of the compound with its molecular targets . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
Acid-PEG-t-butyl ester: Similar to Acid-PEG25-t-butyl ester but with different PEG chain lengths.
Biotin-PEG-t-butyl ester: Contains a biotin moiety for bioconjugation applications.
DBCO-PEG-t-butyl ester: Contains a DBCO group for click chemistry applications.
Uniqueness
This compound is unique due to its specific PEG chain length (25 units), which provides an optimal balance between solubility and stability in aqueous media. This makes it particularly useful in applications where longer or shorter PEG chains may not be as effective .
Properties
Molecular Formula |
C58H114O29 |
---|---|
Molecular Weight |
1275.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C58H114O29/c1-58(2,3)87-57(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-51-85-53-55-86-54-52-84-50-48-82-46-44-80-42-40-78-38-36-76-34-32-74-30-28-72-26-24-70-22-20-68-18-16-66-14-12-64-10-8-62-6-4-56(59)60/h4-55H2,1-3H3,(H,59,60) |
InChI Key |
UTESSIZIHUTTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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